Demethylation Reactivity: 7-Methoxy Requires 29% Longer Reaction Time Than 5-Methoxy Isomer Under Identical Conditions
In the boron tribromide-mediated conversion of methoxy- to hydroxy-2,1-benzisothiazoles, the 7-methoxy isomer requires a reflux time of 22 hours to reach completion, compared with 17 hours for both the 4-methoxy and 5-methoxy isomers under analogous conditions (BBr₃/CH₂Cl₂). This represents a 29% longer reaction time for the 7-substituted compound, reflecting the unique electronic deactivation imparted by the peri-positioning of the methoxy group relative to the isothiazole nitrogen . The 7-methoxy derivative also consumed a lower BBr₃ charge (16 g per 6.0 g substrate as the hydrochloride) compared to the 4- and 5-methoxy isomers (28.5 g per 6.3 g substrate), yet still required the extended reaction duration, highlighting a qualitative difference in the demethylation mechanism or rate-limiting step .
| Evidence Dimension | BBr₃-mediated demethylation reaction time to completion |
|---|---|
| Target Compound Data | 22 hours reflux (6.0 g 7-methoxy-2,1-benzisothiazole hydrochloride, 16 g BBr₃, 160 mL CH₂Cl₂) |
| Comparator Or Baseline | 5-Methoxy-2,1-benzisothiazole: 17 hours (6.3 g substrate, 28.5 g BBr₃, 180 mL CH₂Cl₂); 4-Methoxy-2,1-benzisothiazole: 17 hours (6.3 g substrate, 28.5 g BBr₃, 180 mL CH₂Cl₂) |
| Quantified Difference | 7-methoxy requires 22 h vs 17 h for 4- and 5-methoxy isomers; a 5-hour absolute difference (+29.4% relative). BBr₃ stoichiometry: 7-methoxy uses 2.67 g BBr₃/g substrate vs 4.52 g/g for 4-/5-methoxy. |
| Conditions | Reflux in methylene chloride solvent; substrates converted to free base or hydrochloride as specified; product isolated as the corresponding hydroxy-2,1-benzisothiazole; all examples from US Patent 3,997,548, Examples 4, 6, and 10. |
Why This Matters
The extended demethylation time for the 7-methoxy isomer must be incorporated into process scheduling and cost modelling; using 5-methoxy-optimised protocols on the 7-methoxy compound will result in incomplete conversion and lower yields of the hydroxy intermediate.
- [1] Gulf Research & Development Company. Hydroxy-2,1-benzisothiazoles. US Patent 3,997,548, issued December 14, 1976. Examples 4, 6, and 10. View Source
